molecular formula C17H20ClN3O2S B2716531 (5-Chloro-2-methoxyphenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105230-35-0

(5-Chloro-2-methoxyphenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2716531
CAS RN: 1105230-35-0
M. Wt: 365.88
InChI Key: DVVHBFSQAMMXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-methoxyphenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H20ClN3O2S and its molecular weight is 365.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several studies have focused on the synthesis and evaluation of compounds related to "(5-Chloro-2-methoxyphenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone" for antimicrobial properties. Compounds containing the 1,3,4-thiadiazol moiety have been synthesized and shown to exhibit variable and modest activity against bacteria and fungi, suggesting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Another research discovered novel aryl methanones with significant antibacterial activity, highlighting the therapeutic potential of such compounds against various Gram-positive and Gram-negative bacteria (Murthy & Shashikanth, 2012).

Selective Estrogen Receptor Modulators (SERMs)

Research into compounds with structural similarities to "this compound" has led to the discovery of novel SERMs. These studies focus on modifying the core structure to enhance estrogen antagonist potency, with implications for the treatment of conditions like breast cancer and osteoporosis (Palkowitz et al., 1997).

Structural and Interaction Studies

Explorations into the crystal structure and molecular interactions of related compounds provide insights into their stability, reactivity, and potential mechanisms of action. For example, studies on isomorphous methyl- and chloro-substituted small heterocyclic analogues offer a deeper understanding of the chlorine-methyl exchange rule and its impact on molecular properties (Swamy et al., 2013). Additionally, molecular docking and DFT studies have been conducted to predict the binding affinity of benzimidazole derivatives as EGFR inhibitors, indicating the potential for cancer treatment applications (Karayel, 2021).

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c1-3-15-19-20-16(24-15)11-6-8-21(9-7-11)17(22)13-10-12(18)4-5-14(13)23-2/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVHBFSQAMMXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.